Antimycobacterial Selectivity Conferred by the 4-Methoxyphenyl-Tetrazole Scaffold
While direct data for this specific hydrochloride salt is not published, regioisomeric (4-methoxyphenyl)-1H-tetrazol-5-amines demonstrate the scaffold's potential. The lead compounds from this class (bromophenyl regioisomers 8a and 9a) exhibited 8- to 16-fold stronger growth inhibition against multidrug-resistant M. tuberculosis than first-line drugs, with no observed cytotoxicity against normal or cancer cell lines, indicating a highly selective antimycobacterial effect [1]. This data supports the procurement of this building block to explore similar selectivity profiles in new chemical entities.
| Evidence Dimension | Antitubercular activity and selectivity index |
|---|---|
| Target Compound Data | No direct data; core scaffold is (4-methoxyphenyl)-tetrazole-amine. |
| Comparator Or Baseline | First-line tuberculostatics (e.g., isoniazid, rifampicin) against M. tuberculosis Spec. 210 |
| Quantified Difference | 8-16 fold increase in potency for the most active regioisomer (8a, 9a); Cytotoxicity IC50 > 100 µM against normal cells for all series members |
| Conditions | In vitro broth microdilution assay against standard, wild-type, and multidrug-resistant M. tuberculosis strains; Cytotoxicity assay on normal and cancer cell lines. |
Why This Matters
This demonstrates the scaffold's inherent potential for high therapeutic indices, which is crucial for prioritizing this core motif in drug discovery over other heterocyclic building blocks lacking such selectivity data.
- [1] Szulczyk, D., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry, 186, 111882. View Source
